molecular formula C20H26N2O5 B6333602 3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane CAS No. 1319258-09-7

3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane

Cat. No. B6333602
CAS RN: 1319258-09-7
M. Wt: 374.4 g/mol
InChI Key: OGHAOXSSAINZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane, also known as 3-Cbz-9-boc-7-oxo-DZB, is a synthetic cyclic molecule that has been widely used in organic synthesis, as a building block for drug synthesis, and as a tool in scientific research. It is a diazabicyclic compound consisting of a seven-membered ring with two nitrogen atoms and a nine-membered ring with one nitrogen atom. 3-Cbz-9-boc-7-oxo-DZB is a versatile molecule with a wide range of applications, including drug synthesis and research.

Scientific Research Applications

Synthesis of Diaminopyrimidines

This compound is utilized in the synthesis of diaminopyrimidines, which are important intermediates in pharmaceutical research. Diaminopyrimidines serve as key building blocks for a variety of drugs, including those that act as epidermal growth factor receptor (EGFR) inhibitors . EGFR inhibitors are crucial in the treatment of certain types of cancer, as they can block the signals that tell cancer cells to grow.

properties

IUPAC Name

3-O-benzyl 9-O-tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-15-9-17(23)10-16(22)12-21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAOXSSAINZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.